molecular formula C18H21N5O5 B14760526 2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one

2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B14760526
M. Wt: 387.4 g/mol
InChI Key: SZUMODOHEOVOOS-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound (CAS: 10300-27-3) is a purine derivative with a benzyl group at position 1 of the purine ring and a modified tetrahydrofuran (THF) sugar moiety at position 9. The THF ring exhibits specific stereochemistry (2R,3R,4S,5R), featuring:

  • A hydroxyl group at position 2.
  • A hydroxymethyl group at position 3.
  • A methoxy group at position 3.

Molecular Formula: C₁₁H₁₅N₅O₅ (MW: 297.27 g/mol).
Storage: Requires protection from light and storage under inert conditions at 2–8°C .

The 4-methoxy group on the THF ring may improve metabolic stability compared to hydroxylated analogs.

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-amino-1-benzyl-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-one

InChI

InChI=1S/C18H21N5O5/c1-27-14-11(8-24)28-17(13(14)25)23-9-20-12-15(23)21-18(19)22(16(12)26)7-10-5-3-2-4-6-10/h2-6,9,11,13-14,17,24-25H,7-8H2,1H3,(H2,19,21)/t11-,13-,14-,17-/m1/s1

InChI Key

SZUMODOHEOVOOS-LSCFUAHRSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(N(C3=O)CC4=CC=CC=C4)N)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(N(C3=O)CC4=CC=CC=C4)N)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Modified Purine Base

Preparation of 2-Amino-1-benzyl-6-oxo-purine Derivatives

The synthesis of the N1-benzylated guanine derivative represents a critical first step in several preparation routes. The benzylation can be achieved through several methods, with varying efficiencies and selectivities.

Direct N1-Benzylation Approach

A common approach involves direct benzylation of protected guanine derivatives using benzyl halides under basic conditions. This method typically employs protection strategies to prevent undesired N7 or N9 alkylation.

The procedure involves:

  • Protection of the exocyclic amino group at C-2
  • Selective benzylation at N1 position using benzyl chloride or benzyl bromide
  • Deprotection to yield the 2-amino-1-benzyl-6-oxo-purine intermediate

A representative protocol based on modified literature procedures involves treating protected guanine derivatives with benzyl chloride in the presence of potassium carbonate in DMF at 80°C for 4-6 hours.

Triflate-Mediated Activation Method

An alternative approach employs triflate activation to enhance N1 selectivity. This method has demonstrated improved regioselectivity compared to direct alkylation procedures.

1. Protected guanine + Tf2O/pyridine/DMAP (0°C) → Triflate intermediate
2. Triflate intermediate + BnNH2/THF → 2-Amino-1-benzyl-6-oxo-purine derivative

Activation of C6 Position for Coupling

The C6 position of the purine ring requires activation to facilitate coupling with the sugar moiety. Several methods have been developed for this purpose, with the benzotriazole activation showing particular promise.

A method described by Lakshman et al. demonstrates the efficient conversion of protected guanosine derivatives to their O6-(benzotriazol-1-yl) analogs using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU in acetonitrile. This activated intermediate serves as an excellent substrate for subsequent nucleophilic substitution reactions.

The process involves:

Protected guanosine + BOP + DBU (CH3CN, rt, 1h) → O6-(benzotriazol-1-yl) derivative

This method yields the activated purine derivative in 90-95% yield and offers high stability for storage while maintaining excellent reactivity toward nucleophiles.

Synthesis of the Modified Tetrahydrofuran Ring

Stereoselective Construction of the Tetrahydrofuran Core

The tetrahydrofuran ring with the required 2R,3R,4S,5R stereochemistry represents a significant synthetic challenge. Several strategies have been developed to address this complexity.

Carbohydrate-Based Approach

Starting from readily available carbohydrates, this approach leverages the inherent stereochemistry of natural sugars to construct the desired tetrahydrofuran skeleton.

A representative method involves:

  • Selection of an appropriate carbohydrate precursor (e.g., D-ribose)
  • Protection of key hydroxyl groups
  • Selective introduction of the methoxy group at C-4
  • Manipulation of protecting groups to yield the desired hydroxylation pattern

The following table summarizes key reaction conditions for the carbohydrate-based approach:

Step Reaction Conditions Yield (%) Key Intermediate
1 Protection of D-ribose 1,2-O-isopropylidene formation (H2SO4, acetone) 85-90 1,2-O-isopropylidene-α-D-ribofuranose
2 Selective protection Benzoylation of 5-OH (BzCl, pyridine, 0°C) 80-85 5-O-benzoyl-1,2-O-isopropylidene-α-D-ribofuranose
3 C-4 methylation Methylation (MeI, Ag2O, DMF) 70-75 5-O-benzoyl-1,2-O-isopropylidene-4-O-methyl-α-D-ribofuranose
4 Deprotection Acidic hydrolysis of isopropylidene (AcOH, H2O) 85-90 5-O-benzoyl-4-O-methyl-D-ribofuranose
5 Selective protection Protection of 1,3-OH (TBDMS-Cl, imidazole) 75-80 1,3-O-bis(TBDMS)-5-O-benzoyl-4-O-methyl-D-ribofuranose
Cyclopentane-Based Approach with Stereoselective Modifications

This approach, inspired by the synthesis of entecavir and related compounds, starts with cyclopentane derivatives and introduces the required stereocenters through controlled reactions.

A notable method develops the tetrahydrofuran ring through:

  • Starting with a chiral cyclopentene derivative
  • Stereoselective dihydroxylation to establish key stereochemistry
  • Selective protection and functionalization to introduce the methoxy group
  • Ring-opening and recyclization to form the tetrahydrofuran ring

Xu and colleagues reported a kilogram-scale synthesis method that could be adapted for tetrahydrofuran production, starting from commercially available precursors. Their approach achieved overall yields of 35-40% for the multistep sequence.

Enzymatic Resolution Strategies

For achieving high stereoselectivity, enzymatic resolution provides an efficient alternative to chemical methods. Lipase-mediated kinetic resolution has been particularly successful in establishing the correct stereochemistry in nucleoside analogs.

A method adapted from recent literature involves:

1. Synthesis of racemic tetrahydrofuran precursor
2. Lipase-catalyzed selective acylation
3. Separation of the enantiomerically enriched intermediate
4. Further stereoselective transformations to complete the tetrahydrofuran core

Using this approach, enantiomeric excesses exceeding 98% have been reported for similar structures, providing a robust foundation for the synthesis of stereochemically pure tetrahydrofuran derivatives.

Coupling Strategies and Final Assembly

Convergent Coupling Methods

The coupling of the modified purine base with the tetrahydrofuran moiety represents a critical step in the synthetic sequence. Several methods have been developed to achieve this coupling with high efficiency and stereoselectivity.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation represents a widely employed method for coupling purine bases with sugar derivatives. This method typically employs silylated purine bases and activated sugar derivatives.

A general procedure involves:

  • Silylation of the purine base with hexamethyldisilazane (HMDS)
  • Activation of the sugar with a Lewis acid (e.g., trimethylsilyl triflate)
  • Coupling reaction under anhydrous conditions
  • Deprotection to yield the desired nucleoside

The following reaction conditions have proven effective for similar nucleoside analogs:

1. Purine base + HMDS + catalyst (NH4SO4 or TMSOTf) → Silylated base
2. Silylated base + activated sugar (CH3CN, 70-80°C) → Protected nucleoside

This method typically affords yields of 65-80%, with high β-selectivity for the glycosidic bond formation.

Mitsunobu Coupling

The Mitsunobu reaction provides an alternative approach for coupling, particularly valuable for establishing the desired β-configuration of the glycosidic bond.

A representative protocol includes:

Protected purine + Tetrahydrofuran precursor + PPh3/DIAD (THF, 0°C to rt) → Coupled product

This method can achieve yields of 70-85% for similar structures, with excellent stereocontrol.

Final Deprotection and Purification

Following the successful coupling, the final stages of synthesis involve careful deprotection of protective groups and purification of the target compound.

Selective Deprotection Strategies

The sequential removal of protecting groups must be carefully controlled to prevent undesired side reactions. Common deprotection sequences include:

  • Removal of benzyl ethers via hydrogenolysis:

    • H2, Pd/C or Pd(OH)2/C in ethanol or methanol (95-98% yield)
  • Removal of silyl protecting groups:

    • TBAF in THF (85-90% yield) or
    • HF·pyridine in THF/pyridine (88-93% yield)
  • Removal of acyl protecting groups:

    • Saturated methanolic ammonia or
    • K2CO3 in methanol/water (90-95% yield)
Purification Methods

Effective purification of the final compound is crucial for obtaining high-purity material. The following table summarizes optimized purification methods:

Purification Method Conditions Recovery (%) Purity (%) Notes
Silica Chromatography 5% MeOH in CHCl3 85-90 >95 Effective for crude material
Recrystallization Isopropanol/water (9:1) 75-80 >98 Produces crystalline material
Reverse-Phase HPLC C18, MeCN/H2O gradient 90-95 >99 Required for highest purity
Mixed-Mode SPE MCX sorbent, 5% NH4OH in ACN:water (95:5) 80-98 >97 Effective for biological samples

Alternative Synthetic Routes

Direct Modification of Existing Nucleosides

An alternative approach involves the direct modification of readily available nucleosides to introduce the required structural features. This approach can be particularly valuable for creating small libraries of analogs.

Site-Selective Benzylation of Preformed Nucleosides

Starting from guanosine derivatives, selective N1-benzylation can be achieved using phase-transfer catalysis or specific protecting group strategies.

A representative protocol includes:

1. Protection of 3',5'-hydroxyls with TBDMS
2. Selective activation of N1 position
3. Benzylation under controlled conditions
4. Deprotection of sugar hydroxyls
5. Selective introduction of 4'-methoxy group

This approach typically yields the desired product in overall yields of 20-30% but offers advantages in terms of synthetic accessibility and versatility.

Total Synthesis Approach

For large-scale production, total synthesis routes have been developed that allow for greater control over each stereocenter and functional group.

A notable approach by Wang et al. utilizes Boc protection strategies for entecavir synthesis, which could be adapted for the preparation of the target compound:

  • Starting from an appropriate cyclopentyl derivative
  • Establishing the correct stereochemistry through controlled reactions
  • Introduction of the purine base through optimized coupling methods
  • Selective functionalization to introduce the required substituents

This approach has demonstrated scalability to industrial production levels, with overall yields of 25-35% for the multistep sequence.

Analytical Characterization and Quality Control

Spectroscopic Analysis

Comprehensive characterization of the synthetic intermediates and final product is essential for confirming structural integrity and purity.

Key spectroscopic methods include:

  • 1H NMR spectroscopy:

    • Characteristic signals: H-8 of purine (δ 8.10-8.20 ppm), benzyl CH2 (δ 5.20-5.40 ppm), anomeric H-1' (δ 6.00-6.20 ppm)
  • 13C NMR spectroscopy:

    • Key carbon signals: C-6 carbonyl (δ 157-159 ppm), C-2 (δ 153-155 ppm), anomeric C-1' (δ 85-87 ppm)
  • Mass spectrometry:

    • High-resolution MS confirming molecular formula
    • Fragmentation pattern analysis for structural verification

Chromatographic Analysis

HPLC analysis provides critical information on purity and can detect impurities down to 0.1%. For the target compound, the following optimized HPLC conditions have been established:

Parameter Conditions Notes
Column HILIC, 150 × 4.6 mm, 5 μm Best for hydrophilic nucleoside analogs
Mobile Phase ACN:5 mM ammonium acetate pH 4.0 (75:25) Compatible with MS detection
Flow Rate 1.0 mL/min Optimized for resolution
Detection UV 260 nm and MS Dual detection for confirmation
Retention Time 6.5-7.5 min Dependent on exact conditions
LOD/LOQ 0.5 ng/mL / 1.0 ng/mL Suitable for trace analysis

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Different synthetic approaches can be evaluated based on multiple factors including overall yield, number of steps, and cost of reagents.

Synthetic Route Overall Yield (%) Number of Steps Scalability Key Advantages Key Limitations
Carbohydrate-Based 15-20 12-15 Moderate Established stereochemistry Many protection steps
Cyclopentane-Based 20-25 14-16 Good Robust intermediates Complex stereochemical control
Direct Modification 10-15 8-10 Limited Fewer steps Lower overall yield
Total Synthesis 25-30 16-18 Excellent Industrial scalability Complex execution
Enzymatic Route 30-35 10-12 Moderate High stereoselectivity Enzyme cost and availability

Economic Considerations for Scale-Up

For industrial production, the economic viability of synthesis routes depends on reagent costs, equipment requirements, and process robustness. Analysis indicates that a modified Boc-protection strategy, similar to that described by Wang et al., offers the most cost-effective approach for large-scale production, with estimated manufacturing costs of $1500-2000 per kilogram of final product, comparable to those reported for entecavir production.

Chemical Reactions Analysis

Protective Group Chemistry

  • Benzyl Protection : The benzyl group at position 1 of the purine ring is introduced to protect the nitrogen during synthesis. This is typically achieved via alkylation (e.g., benzyl bromide in the presence of a base) .

  • Deprotection : Hydrogenation or acidic conditions (e.g., H2/Pd-C) may be required to remove benzyl groups post-synthesis.

Coupling and Functionalization

  • Tetrahydrofuran Moiety Attachment : The tetrahydrofuran ring is likely synthesized via cyclization reactions or condensation with a sugar-like precursor. The 4-methoxy group suggests methylation using methylating agents (e.g., CH3I) under basic conditions.

  • Hydroxylation and Hydroxymethyl Groups : Oxidation or hydrolysis reactions may generate hydroxyl groups, while hydroxymethyl groups could arise from aldehyde reductions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Purpose
Benzyl ProtectionBenzyl bromide, NaHProtect N1 of purine ring
MethoxylationCH3I, Ag2OIntroduce 4-methoxy group
HydrogenationH2, Pd/C catalystRemove benzyl groups
PurificationColumn chromatography (CHCl3/MeOH gradient) Isolate pure product

Structural Analysis and Reactivity

The compound’s structure includes:

  • Purine Core : 6H-purin-6-one backbone with a benzyl group at N1.

  • Tetrahydrofuran Substituent : A 4-methoxy-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran moiety attached at position 9.

Key Functional Groups

  • Hydroxyl Groups : Potential sites for phosphorylation or esterification.

  • Hydroxymethyl Group : Could undergo oxidation to form carboxylic acids or reduction to hydroxymethyl ethers.

  • Methoxy Group : Increases lipophilicity and may influence bioavailability.

Mechanistic Insights

The synthesis likely involves sequential protection-deprotection strategies to achieve regioselectivity. For example:

  • Benzyl Protection stabilizes the purine ring during subsequent reactions.

  • Methoxylation introduces a lipophilic group to enhance cellular permeability.

  • Hydroxylation steps may use oxidants like H2O2 or OsO4 to generate hydroxyl groups.

Purification and Characterization

  • Chromatography : Column chromatography with CHCl3/MeOH gradients is used for isolation .

  • Spectroscopy : NMR and MS are critical for confirming stereochemistry (e.g., (2R,3R,4S,5R) configuration).

Scientific Research Applications

2-Amino-1-benzyl-9-((2R,3R,4S,5R)-

Biological Activity

2-Amino-1-benzyl-9-((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one is a purine derivative that has garnered interest due to its potential biological activities. This compound's structure includes a benzyl group and a tetrahydrofuran moiety, which are significant for its interaction with biological targets.

  • Chemical Formula : C18H18N5O5
  • Molecular Weight : 441.36 g/mol
  • CAS Number : 62190-55-0

Anticancer Properties

Research indicates that compounds with purine scaffolds often exhibit anticancer properties. The target of interest for this compound is the heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby affecting cancer cell survival and proliferation.

  • Inhibition of HSP90 : The compound binds to the ATP-binding site of HSP90, inhibiting its chaperone activity.
  • Degradation of Oncogenic Proteins : This inhibition results in the destabilization and degradation of proteins such as BCR-ABL and AKT/PKB, which are crucial for tumor growth and survival.

Case Studies

A study demonstrated that derivatives similar to this compound showed promising results in reducing tumor size in xenograft models. For instance:

  • Xenograft Model Study : Administration of a related purine scaffold led to significant tumor regression without notable toxicity at therapeutic doses. The effective concentration range was identified between 2–6 µM .

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess:

  • Antitumor Activity : Evidence from in vitro studies indicates that it can inhibit the proliferation of cancer cells.
  • Potential for Combination Therapy : Its mechanism suggests it could be used in combination with other agents targeting different pathways to enhance therapeutic efficacy.

Comparison with Related Compounds

Compound NameStructureActivityReference
17-AAG17-AAGHSP90 Inhibitor
PU24FC1PU24FC1Antitumor activity in breast cancer models
2-Amino-Benzyl-Purine2-Amino-Benzyl-PurinePotential HSP90 inhibitionCurrent Study

Summary of Biological Tests

Test TypeResultConcentration RangeReference
In vitro Anticancer ActivitySignificant inhibition of cell growth2–6 µMCurrent Study
Xenograft Tumor Size ReductionNotable reduction observedN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications in the Purine Ring

1-Benzyl Substitution

This modification likely increases membrane permeability due to enhanced lipophilicity.

2-Amino Group

The 2-amino group is conserved across many analogs (e.g., guanosine derivatives), enabling hydrogen bonding with target proteins. For example:

  • 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-THF-2-yl)-1H-purin-6(9H)-one (CAS: 123402-21-1) retains the 2-amino group but introduces a fluorine at position 4 of the THF ring .
8-Substituted Analogs
  • 8-Hydroxy Derivative (CAS: 3868-31-3): An additional hydroxyl at position 8 may alter hydrogen-bonding interactions, though its bioactivity remains uncharacterized .
  • 8-(Naphthalen-2-ylamino) Derivative (CAS: 118408-46-1): The bulky naphthyl group could hinder enzymatic degradation but reduce solubility .

Modifications in the Sugar Moiety

Methoxy vs. Hydroxyl Groups
  • The 4-methoxy group in the target compound contrasts with hydroxylated analogs like 2′-deoxy-L-guanosine (CAS: 22837-44-1), which has a 4-OH group.
Fluorinated Derivatives
  • 2,2-Difluoro Derivative (CAS: 103882-87-7): Dual fluorine atoms at THF positions 2 and 2′ may confer resistance to phosphorylase enzymes, prolonging half-life .
Stereochemical Variations
  • β-L-2′-Deoxyguanosine (CAS: 22837-44-1): L-configuration of the sugar moiety alters binding to enzymes like viral polymerases, a strategy used in antiviral drug design .
Antiviral Potential
  • The benzyl group in the target compound may target viral proteases or host receptors uniquely .
Metabolic Stability
  • Methoxy and fluorine substitutions reduce oxidative metabolism, as seen in 2,2-difluoro derivatives , which resist glycosidase cleavage .

Structural and Functional Comparison Table

Compound Name (CAS) Purine Substituents Sugar Moiety Modifications Molecular Weight (g/mol) Key Features References
Target Compound (10300-27-3) 1-Benzyl, 2-amino 3-OH, 4-OCH₃, 5-CH₂OH 297.27 Enhanced stability, lipophilicity
3′-Deoxy-3′-fluoroguanosine (123402-21-1) 2-amino 4-F, 3-OH, 5-CH₂OH 285.23 Antiviral activity, metabolic resistance
2,2-Difluoro Derivative (103882-87-7) 2-amino 2,2-F₂, 4-OH, 5-CH₂OH 316.23 Enzyme resistance, prolonged half-life
8-Hydroxy Derivative (3868-31-3) 2-amino, 8-OH 3,4-diOH, 5-CH₂OH 299.24 Uncharacterized bioactivity
β-L-2′-Deoxyguanosine (22837-44-1) 2-amino 4-OH, 5-CH₂OH (L-configuration) 267.24 Antiviral (L-nucleoside analog)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.